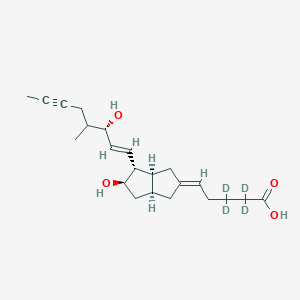
EED ligand 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EED ligand 1 is a potent and efficacious inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase . The PRC2 complex is an epigenetic modulator of transcription and plays a crucial role in various biological processes, including stem cell maintenance, DNA repair, and epithelial to mesenchymal transition . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EED ligand 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
化学反应分析
Types of Reactions
EED ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with modified functional groups.
科学研究应用
EED ligand 1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the interactions and functions of the PRC2 complex.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators.
作用机制
EED ligand 1 exerts its effects by binding to the EED subunit of the PRC2 complex, thereby inhibiting its methyltransferase activity . This inhibition disrupts the methylation of histone H3 lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The molecular targets and pathways involved include the destabilization of enhancer of zeste homolog 2 (EZH2) and inhibition of key components of noncanonical EZH2 signaling .
相似化合物的比较
EED ligand 1 is unique in its ability to specifically target the EED subunit of the PRC2 complex. Similar compounds include:
EZH2 inhibitors: These compounds target the catalytic subunit of the PRC2 complex and have shown promising clinical activity.
PROTACs: Proteolysis-targeting chimeras (PROTACs) are designed to degrade multiple components of the PRC2 complex, including EED, EZH2, and SUZ12. These compounds offer an alternative approach to inhibiting PRC2 activity and overcoming drug resistance.
This compound stands out due to its specificity for the EED subunit, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C19H19FN8O |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
5-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-N-methyl-8-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine-5,8-diamine |
InChI |
InChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22) |
InChI 键 |
JCTREINTRHPOKL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















